6-(4-Methoxyphenyl)pyridine-3-carbaldehyde
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Overview
Description
6-(4-Methoxyphenyl)pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 834884-62-7 . It has a molecular weight of 213.24 and its IUPAC name is 6-(4-methoxyphenyl)nicotinaldehyde . It is a solid in physical form .
Synthesis Analysis
A novel synthon 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b] pyridine-5-carbaldehyde was synthesized by a multistep process . Then Friedlander condensation of this synthon with reactive methylenes was performed to achieve interesting tricyclic .Molecular Structure Analysis
The linear formula of 6-(4-Methoxyphenyl)pyridine-3-carbaldehyde is C13H11NO2 . More detailed molecular structure analysis might be available in the referenced papers .Physical And Chemical Properties Analysis
6-(4-Methoxyphenyl)pyridine-3-carbaldehyde is a solid in physical form . It has a melting point range of 116 - 118 . The compound has a molecular weight of 213.24 .Scientific Research Applications
Application in Organic Chemistry
“6-(4-Methoxyphenyl)pyridine-3-carbaldehyde” is a compound used in organic chemistry . It has a molecular weight of 213.24 and a melting point between 116 - 118 degrees Celsius .
Application in Antiproliferative Activity Research
This compound has been used in the synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Application in Fluorescence Properties Research
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Application in Synthetic Protocols
The compound is used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . The V. H. reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .
Application in Medicinal Chemistry
The carboxylate moieties of the compound can effectively cooperate as precursors for several multi-component reactions (MCR) including Strecker synthesis, Bucherer–Berg reaction and post-MCR cyclization . These have various pharmaceutical applications such as anti-tumor, anti-convulsant, anti-chitosomal and so on .
Application in Personal Protective Equipment
The compound is used in the production of personal protective equipment such as dust masks type N95, eyeshields, and gloves .
Application in Heterocyclic Compound Synthesis
The compound is used in the synthesis of a wide range of heterocyclic compounds using the Vilsmeier–Haack (V. H.) reagent . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . The V. H. reagent, a versatile reagent in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest .
Application in Antiproliferative Activity Research
This compound has been used in the synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . These were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions . The compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Application in Fluorescence Properties Research
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Application in 2-Chloroquinoline-3-Carbaldehyde Synthesis
The compound is used in the synthesis of 2-chloroquinoline-3-carbaldehyde . This is a key intermediate in the synthesis of various biologically active quinoline derivatives .
Safety And Hazards
properties
IUPAC Name |
6-(4-methoxyphenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-5-3-11(4-6-12)13-7-2-10(9-15)8-14-13/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVCIURBAJHKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)pyridine-3-carbaldehyde |
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